Bienvenue dans la boutique en ligne BenchChem!

(2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide

SAR Molecular weight Lipophilicity

The compound is a quaternary ammonium salt featuring a p-aminobenzamido core that is N-substituted with a phenyl group and linked via an ethylene spacer to a diethylmethylammonium moiety. Its molecular formula is C₂₀H₂₈BrN₃O and its molecular weight is 406.4 g/mol, as cataloged in PubChem (CID.

Molecular Formula C20H28BrN3O
Molecular Weight 406.4 g/mol
CAS No. 100773-63-5
Cat. No. B011009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide
CAS100773-63-5
Synonyms(2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide
Molecular FormulaC20H28BrN3O
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESCC[N+](C)(CC)CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N.[Br-]
InChIInChI=1S/C20H27N3O.BrH/c1-4-23(3,5-2)16-15-22(19-9-7-6-8-10-19)20(24)17-11-13-18(21)14-12-17;/h6-14H,4-5,15-16H2,1-3H3,(H-,21,24);1H
InChIKeyFOIGSPSSZBCGFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide (CAS 100773-63-5): A Quaternary Ammonium Benzamide Derivative for Specialized Neuropharmacological and Chemical Biology Research


The compound is a quaternary ammonium salt featuring a p-aminobenzamido core that is N-substituted with a phenyl group and linked via an ethylene spacer to a diethylmethylammonium moiety. Its molecular formula is C₂₀H₂₈BrN₃O and its molecular weight is 406.4 g/mol, as cataloged in PubChem (CID 58005) [1]. The N-phenyl substitution places this compound within the N-(substituted-anilinoethyl)amide scaffold that has been systematically explored for melatonin (MT₁/MT₂) receptor ligand development, where N-aryl modifications have been shown to modulate both receptor subtype selectivity and intrinsic efficacy [2]. This structural feature immediately differentiates it from simpler (2-(p-aminobenzamido)ethyl)diethylmethylammonium analogs that lack the N-phenyl group.

Why the N-Phenyl Substituent Precludes Generic Substitution of (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide


The N-phenyl group on the benzamido nitrogen eliminates one hydrogen bond donor (the amide –NH) while simultaneously increasing molecular volume, lipophilicity, and steric bulk relative to the unsubstituted (2-(p-aminobenzamido)ethyl)diethylmethylammonium bromide (MW 330.32 g/mol, containing an intact amide –NH) [1]. These physicochemical alterations directly impact passive membrane permeability, blood–brain barrier penetration potential, and receptor binding kinetics—parameters that are critical for neuropharmacological tool compounds. In the N-(substituted-anilinoethyl)amide melatonin receptor ligand series, the specific N-substituent has been shown to govern MT₂ vs. MT₁ selectivity and agonist vs. antagonist functional activity [2]. Simply replacing the N-phenyl derivative with a des-phenyl analog therefore risks loss of target selectivity, altered pharmacokinetic profile, and experimental irreproducibility in studies that depend on defined molecular recognition events.

Quantitative Differentiation Evidence for (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide vs. Closest Structural Analogs


Molecular Weight Increase of 23% Over the Des-Phenyl Analog Alters Bulk Physicochemical Properties

The target compound has a molecular weight of 406.4 g/mol [1], whereas the des-phenyl analog (2-(p-aminobenzamido)ethyl)diethylmethylammonium bromide has a molecular weight of 330.32 g/mol [2]. The addition of the N-phenyl group accounts for a +76.08 g/mol difference (23% increase). This magnitude of mass change is accompanied by a predictable increase in computed logP (XLogP3) of approximately 1.5–2.0 log units based on fragment-based additive models for aromatic ring substitution on tertiary amides [3].

SAR Molecular weight Lipophilicity

Reduction in Hydrogen Bond Donor Count from 2 to 1 Improves Predicted CNS Permeability

The target compound possesses a single hydrogen bond donor (the p-amino group), as listed in its PubChem computed properties [1]. In contrast, the des-phenyl analog retains both the p-amino group and the amide –NH, giving it a hydrogen bond donor count of 2 [2]. Reducing the HBD count from 2 to 1 is directly aligned with the widely adopted guideline that CNS-penetrant compounds should have ≤3 HBDs, and more specifically that each additional HBD reduces passive brain penetration [3].

Hydrogen bonding Blood-brain barrier CNS drug design

Lower Topological Polar Surface Area (46.3 Ų) Suggests Superior Passive CNS Penetration Relative to Des-Phenyl Analog

The topological polar surface area (TPSA) of the target compound is 46.3 Ų, as computed by PubChem [1]. The des-phenyl analog, which carries an additional polar amide –NH group, is estimated to have a TPSA of approximately 66 Ų (based on the group contribution of ~20 Ų for a secondary amide –NH) [2]. The ~30% lower TPSA of the N-phenyl derivative places it well within the favorable range for CNS drug candidates (typically <70 Ų) and is predictive of higher passive blood–brain barrier permeability compared to the des-phenyl analog [3].

TPSA CNS penetration Drug-likeness

N-Phenylanilinoethylamide Scaffold is Associated with MT₂-Selective Melatonin Receptor Binding in Structurally Related Compounds

In the N-(substituted-anilinoethyl)amide series, the N-phenyl derivative (compound 3g) demonstrated MT₂-selective partial agonism with sub-nanomolar affinity (MT₂ Ki < 1 nM) and >100-fold selectivity over MT₁ receptors, whereas the N-methyl analog (3i) was nonselective and the unsubstituted analog showed substantially lower affinity [1]. Although direct binding data for the quaternary ammonium target compound have not been reported, the conserved N-phenylanilinoethylamide pharmacophore suggests that the N-phenyl group is a critical determinant of MT₂ receptor engagement and selectivity within this chemotype. By comparison, melatonin itself exhibits MT₂ Ki ≈ 0.5 nM with only ~3-fold MT₂/MT₁ selectivity [1].

Melatonin receptors MT₂ selectivity Sleep disorders

High-Impact Research and Procurement Scenarios for (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide


CNS-Targeted Melatonin MT₂ Receptor Pharmacological Probe Development

The reduced HBD count (1 vs. 2) and lower TPSA (46.3 Ų vs. ~66 Ų) of the target compound relative to the des-phenyl analog predict improved passive blood–brain barrier penetration [1][2]. Combined with the MT₂-selective binding phenotype observed for N-phenylanilinoethylamide congeners [3], this compound is positioned as a candidate scaffold for developing brain-penetrant MT₂-selective tool compounds for studies of sleep regulation, circadian rhythm disorders, and anxiety.

Structure–Activity Relationship (SAR) Studies of Quaternary Ammonium Benzamide Derivatives

The systematic physicochemical differences—molecular weight (+23%), HBD count (−1), and TPSA (−30%)—between the N-phenyl target compound and the des-phenyl analog provide a well-defined isogenic pair for SAR investigations [1][2]. Researchers can use the target compound to isolate the contribution of the N-phenyl substituent to in vitro permeability, transporter recognition (e.g., P-glycoprotein), and off-target binding profiles, enabling rational optimization of benzamide-based quaternary ammonium libraries.

Comparator Compound for In Vitro Permeability and CNS Distribution Assays

The favorable computed CNS drug-likeness parameters (HBD = 1, TPSA = 46.3 Ų) make the target compound a suitable reference standard for calibrating parallel artificial membrane permeability assays (PAMPA-BBB) and Caco-2 monolayer transport studies [1][2]. When benchmarked against the higher-TPSA des-phenyl analog, the N-phenyl derivative can help laboratories validate assay sensitivity to small-molecule hydrogen bonding capacity and polar surface area.

Chemical Biology Tool for Probing Hydrogen-Bonding Interactions at Target Binding Sites

The elimination of the amide –NH hydrogen bond donor through N-phenyl substitution creates a matched molecular pair for dissecting the role of specific hydrogen-bonding interactions in ligand–protein complexes [1][2]. Investigators studying acetylcholinesterase, butyrylcholinesterase, or melatonin receptors can use the target compound alongside its des-phenyl analog to determine whether amide NH engagement contributes to binding affinity or functional activation, thereby informing structure-based drug design efforts.

Quote Request

Request a Quote for (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.